Product packaging for benzaldehyde methyl(phenyl)hydrazone(Cat. No.:CAS No. 2989-45-9)

benzaldehyde methyl(phenyl)hydrazone

Cat. No.: B5796734
CAS No.: 2989-45-9
M. Wt: 210.27 g/mol
InChI Key: WUSDCMLIVSVEIR-NTCAYCPXSA-N
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Description

Significance of Hydrazone Scaffolds in Contemporary Organic Synthesis and Chemical Sciences

Hydrazones are a class of organic compounds containing the R₁R₂C=NNR₃R₄ functional group. They are typically formed by the condensation reaction between a ketone or aldehyde and a hydrazine (B178648). The hydrazone scaffold is of considerable importance in modern organic chemistry due to its versatile reactivity and the wide array of applications of its derivatives.

Hydrazones serve as crucial intermediates in a variety of organic transformations, including the Wolff-Kishner reduction and the Shapiro reaction. datapdf.com Their derivatives are integral to the synthesis of a multitude of heterocyclic compounds. nih.gov Beyond their role as synthetic intermediates, hydrazone-based compounds have demonstrated a broad spectrum of biological activities, leading to their investigation in medicinal chemistry as potential therapeutic agents. psu.edu In materials science, hydrazones are utilized in the development of dynamic materials and chemosensors, owing to their ability to form stable complexes with metal ions and the reversible nature of the hydrazone bond. ebi.ac.uklookchem.com

Historical Development and Trajectory of Research on Benzaldehyde (B42025) Hydrazones

The study of hydrazones dates back to the late 19th century with the work of Emil Fischer, who first prepared acetaldehyde (B116499) phenylhydrazone. His research laid the foundation for understanding the formation and reactivity of this class of compounds. Early research on benzaldehyde hydrazones primarily focused on their synthesis and their utility in the characterization of aldehydes. The Fischer indole (B1671886) synthesis, which utilizes phenylhydrazones to create indole rings, is a classic example of the early synthetic importance of this scaffold.

Over the decades, research has expanded significantly. Kinetic and mechanistic studies have elucidated the two-step process of hydrazone formation, which involves the initial formation of a carbinolamine intermediate followed by its dehydration. In recent years, the focus has shifted towards the diverse applications of substituted benzaldehyde hydrazones. These compounds and their metal complexes are being extensively investigated for their potential in various fields, including catalysis, and as active agents in medicine. The ability to introduce a wide variety of substituents onto both the benzaldehyde and phenylhydrazine (B124118) moieties allows for the fine-tuning of their chemical and physical properties.

Rationale and Academic Objectives for Investigating Benzaldehyde Methyl(phenyl)hydrazone

The primary rationale for investigating this compound stems from its specific structural modification—the presence of a methyl group on the second nitrogen atom of the hydrazone linkage. This methylation prevents the formation of a hydrogen bond at this position and alters the electronic and steric properties of the molecule compared to its unsubstituted phenylhydrazone counterpart.

The academic objectives for studying this particular compound include:

Comparative Analysis: To compare its reactivity, stability, and spectroscopic properties with the well-documented benzaldehyde phenylhydrazone, thereby understanding the influence of N-methylation.

Exploring New Synthetic Routes: To develop and optimize synthetic pathways for its formation, potentially leading to novel methodologies applicable to other N,N-disubstituted hydrazones.

Investigating Unique Reactivity: The absence of the N-H proton opens up different reaction pathways that are not possible for traditional phenylhydrazones, which could be exploited for the synthesis of novel molecular architectures.

Potential Applications: To explore its potential in areas where the specific properties imparted by the methyl group might be advantageous, such as in the design of new ligands for catalysis or in the development of novel materials.

Given the relatively sparse literature dedicated exclusively to this compound, a thorough characterization and investigation of its chemical behavior are warranted to fill this knowledge gap and potentially uncover new applications for this intriguing molecule.

Research Findings and Data

Detailed experimental data on this compound is limited in publicly accessible literature. However, key identifying information and computed properties are available through chemical databases.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name N-[(E)-benzylideneamino]-N-methylaniline PubChem
CAS Number 2989-45-9 PubChem nih.gov
Molecular Formula C₁₄H₁₄N₂ PubChem nih.gov
Molecular Weight 210.27 g/mol PubChem nih.gov
XLogP3 3.7 PubChem nih.gov

Table 2: Spectroscopic Data Overview for this compound

Spectroscopic Technique Data Availability
¹³C NMR Spectrum available in databases nih.gov
GC-MS Spectrum available in databases nih.gov

The synthesis of this compound can be achieved through the reaction of benzaldehyde with 1-methyl-1-phenylhydrazine. An alternative route involves the methylation of benzaldehyde phenylhydrazone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2 B5796734 benzaldehyde methyl(phenyl)hydrazone CAS No. 2989-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-benzylideneamino]-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-16(14-10-6-3-7-11-14)15-12-13-8-4-2-5-9-13/h2-12H,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSDCMLIVSVEIR-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2989-45-9
Record name BENZALDEHYDE 2-METHYL-2-PHENYLHYDRAZONE
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Reactivity and Mechanistic Investigations of Benzaldehyde Methyl Phenyl Hydrazone

Kinetics and Mechanisms of Hydrazone Formation

The formation of benzaldehyde (B42025) methyl(phenyl)hydrazone proceeds through the condensation reaction between benzaldehyde and N-methyl-N-phenylhydrazine. This reaction is analogous to the well-studied formation of phenylhydrazones and is generally characterized by a two-step mechanism under acidic conditions. rsc.org

The condensation reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of N-methyl-N-phenylhydrazine on the electrophilic carbonyl carbon of benzaldehyde. This initial step leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine or aminomethanol (B12090428) intermediate. rsc.org

The reaction pathway can be summarized as follows:

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of N-methyl-N-phenylhydrazine attacks the carbonyl carbon of benzaldehyde.

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, resulting in a neutral carbinolamine intermediate.

Acid Catalysis and Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The subsequent elimination of a water molecule, facilitated by the lone pair on the adjacent nitrogen atom, leads to the formation of the protonated hydrazone.

Deprotonation: The final step involves the removal of a proton from the nitrogen atom to yield the stable benzaldehyde methyl(phenyl)hydrazone.

Several factors can significantly impact the rate of formation and the equilibrium position of this compound. These factors are crucial for optimizing the synthesis of this compound.

pH: The reaction rate is highly dependent on the pH of the medium. The reaction is typically acid-catalyzed. At very low pH, the hydrazine (B178648) becomes fully protonated, rendering it non-nucleophilic and thus slowing down the initial attack on the carbonyl group. Conversely, at high pH, the carbonyl group is less activated, and the dehydration of the carbinolamine intermediate is slow. Therefore, the reaction rate is generally maximal in a mildly acidic environment (pH 4-6). rsc.org

Electronic Effects: The presence of the electron-donating methyl group on the nitrogen atom in N-methyl-N-phenylhydrazine can increase its nucleophilicity compared to phenylhydrazine (B124118), potentially accelerating the initial nucleophilic attack. Conversely, the electronic nature of substituents on the benzaldehyde ring can also play a role; electron-withdrawing groups on the aromatic ring of benzaldehyde would enhance the electrophilicity of the carbonyl carbon, leading to a faster reaction. nih.gov

Steric Effects: The steric hindrance around the carbonyl group of the aldehyde and the nucleophilic nitrogen of the hydrazine can affect the reaction rate. While benzaldehyde itself has minimal steric hindrance, bulky substituents on either reactant could slow down the formation of the tetrahedral intermediate. nih.gov

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, since the reaction is reversible, excessive heat can also favor the reverse reaction (hydrolysis of the hydrazone).

Solvent: The choice of solvent can influence the reaction by affecting the solubility of the reactants and the stability of the intermediates and transition states. Protic solvents can participate in proton transfer steps, potentially facilitating the reaction.

FactorEffect on Reaction RateOptimal Condition
pH Rate is maximal at a specific pH range.Mildly acidic (pH 4-6)
Electronic Effects (Hydrazine) Electron-donating groups increase nucleophilicity.N-methyl group enhances reactivity.
Electronic Effects (Aldehyde) Electron-withdrawing groups increase electrophilicity.Electron-withdrawing substituents on benzaldehyde accelerate the reaction.
Steric Hindrance Increased steric bulk decreases the reaction rate.Less hindered reactants are favored.
Temperature Higher temperature generally increases the rate.Moderate temperatures to balance rate and equilibrium.
Solvent Can influence solubility and stabilize intermediates.Protic solvents are often effective.

Transformations Involving the Azomethine (C=N) Linkage

The carbon-nitrogen double bond (azomethine) in this compound is a key functional group that participates in a variety of chemical transformations, including additions and cyclizations.

The C=N bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity dictates its reactivity towards various reagents.

Nucleophilic Addition: The electrophilic carbon atom of the azomethine group is susceptible to attack by nucleophiles. For instance, organometallic reagents like Grignard reagents or organolithium compounds can add across the C=N bond to form, after workup, substituted hydrazines. The presence of the methyl and phenyl groups on the nitrogen atom can influence the steric accessibility of the carbon atom.

Electrophilic Addition: The nitrogen atom of the C=N bond possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. For example, alkylating agents can react at the nitrogen atom. However, the existing substitution on both nitrogen atoms in this compound limits the scope of further electrophilic attack at the nitrogen atoms of the hydrazone moiety itself. Electrophilic attack is more likely to occur on the phenyl rings if they are sufficiently activated.

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

The Fischer indole (B1671886) synthesis is a classic and versatile method for the preparation of indoles from arylhydrazones. byjus.comwikipedia.org this compound can, in principle, serve as a substrate for this reaction, although the outcome is significantly different from that of its non-methylated counterpart.

The generally accepted mechanism of the Fischer indole synthesis involves the following key steps: wikipedia.orgorganic-chemistry.org

Tautomerization: The hydrazone tautomerizes to its enamine form under acidic conditions.

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: The enamine undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, which is the crucial bond-forming step, leading to a di-imine intermediate.

Rearomatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine carbon to form a five-membered ring.

Elimination: The final step involves the elimination of a molecule of ammonia (B1221849) to afford the aromatic indole ring.

In the case of this compound, the nitrogen atom that would typically be eliminated as ammonia is substituted with a methyl group. This leads to the formation of an N-methylated indoleninium intermediate, which upon elimination of a proton, would yield an N-methylindole derivative. The presence of the methyl group on the nitrogen can influence the rate and regioselectivity of the cyclization process. nih.gov The reaction would proceed to form 1-methyl-3-phenylindole.

ReactantProductKey Intermediate
BenzaldehydeIndoleDi-imine
N-methyl-N-phenylhydrazine1-methyl-3-phenylindoleN-methylated di-imine

Cyclization Reactions for Heterocycle Formation

Construction of Azacycles and Triazole Derivatives

This compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles (azacycles), most notably triazole derivatives. The reactivity of the hydrazone moiety is central to these transformations, often proceeding through electrochemically initiated processes or cycloaddition reactions.

One of the key methods for the synthesis of 1,2,4-triazole (B32235) derivatives involves the anodic oxidation of benzaldehyde phenylhydrazones. In a well-documented process, the electrochemical oxidation of a benzaldehyde phenylhydrazone in the presence of a nitrile, such as benzonitrile, leads to the formation of a 1,3,5-trisubstituted 1,2,4-triazole. Mechanistic studies, including cyclic voltammetry, have shed light on this transformation. The reaction is initiated by the anodic oxidation of the hydrazone, which results in the formation of a radical cation. This highly reactive intermediate is then subjected to a nucleophilic attack by the nitrile. This pathway is favored over an alternative mechanism involving a nitrilimine intermediate, particularly in neutral media. The direct attack of the nitrile on the initially formed radical cation is considered the key step in the cyclization process. This electro-oxidative cyclization strategy has been shown to be effective for preparing a variety of 1,2,4-triazoles in satisfactory yields. uni-tuebingen.denih.gov

Beyond triazoles, benzaldehyde phenylhydrazone derivatives are instrumental in forming other azacycles like pyrazoles and pyridazines. The formation of pyrazole (B372694) derivatives can be achieved through 1,3-dipolar cycloaddition reactions. nih.govnih.gov In this approach, the hydrazone is first converted to a nitrilimine, a reactive 1,3-dipole. This is typically achieved by the dehydrohalogenation of a corresponding hydrazonoyl halide. The in-situ generated nitrilimine then readily undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkyne, to yield the pyrazole ring system. The regioselectivity of this cycloaddition is a critical aspect and is influenced by the electronic properties of both the nitrilimine and the dipolarophile. alaqsa.edu.pschim.it

The synthesis of pyridazine (B1198779) derivatives from hydrazones has also been explored. While direct conversion from this compound is less common, general methodologies involve the reaction of β,γ-unsaturated hydrazones, which can be prepared from corresponding aldehydes, undergoing copper-promoted 6-endo-trig cyclization to form 1,6-dihydropyridazines. These can be subsequently oxidized to pyridazines. organic-chemistry.org Another classical approach involves the condensation of hydrazines with 1,4-dicarbonyl compounds to construct the pyridazine core. researchgate.net

Table 1: Synthesis of Azacycles from Hydrazone Precursors
Synthesis of Benzotriazines and Benzimidazoles

The utility of this compound can be extended to the synthesis of fused heterocyclic systems such as benzotriazines and benzimidazoles. However, direct, one-step conversions are not the typical synthetic routes. Instead, these syntheses often involve multi-step sequences or the reaction of derivatives of the parent hydrazone.

For the synthesis of benzimidazoles, a common and effective method involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. In the context of this compound, this would likely proceed via an initial hydrolysis of the hydrazone to regenerate benzaldehyde in situ. This liberated benzaldehyde then reacts with the o-phenylenediamine. The reaction mechanism involves the formation of a Schiff base between one of the amino groups of the diamine and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the benzimidazole (B57391) ring system. A variety of catalysts and oxidizing agents can be employed to facilitate this process, and the reaction conditions can be tailored to accommodate a range of substrates.

The synthesis of benzotriazines from this compound is less direct. General synthetic strategies for 1,2,3-benzotriazines often rely on the cyclization of ortho-substituted aniline (B41778) derivatives. For instance, an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes, which can be derived from 2-azidobenzaldehydes, provides a route to 4-alkoxy- and 4-aryloxybenzo[d] uni-tuebingen.denih.govorganic-chemistry.orgtriazines under basic conditions. While not a direct conversion, this highlights the type of precursor generally required for benzotriazine synthesis. A hypothetical pathway from this compound would necessitate significant functional group transformations to introduce the necessary reactive groups on one of the phenyl rings to facilitate the final cyclization.

Oxidative and Reductive Transformations of this compound

The hydrazone functionality in this compound is susceptible to both oxidation and reduction, leading to a variety of interesting and synthetically useful transformations. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Autoxidation Processes

Hydrazones, including benzaldehyde phenylhydrazone, are known to undergo autoxidation upon exposure to air (oxygen). This process is a free-radical chain reaction that typically leads to the formation of α-azohydroperoxides. The reaction is initiated by the abstraction of the hydrogen atom from the nitrogen of the hydrazone (in the case of N-H hydrazones) or a C-H bond in N-substituted hydrazones, to form a hydrazonyl radical. This radical then reacts with molecular oxygen in a reversible step to form a peroxy radical. Subsequent hydrogen abstraction by the peroxy radical propagates the chain reaction and yields the hydroperoxide product.

The rate of autoxidation is significantly influenced by the structure of the hydrazone. For instance, hydrazones derived from aliphatic ketones are generally more reactive towards autoxidation than their aromatic ketone counterparts. This difference in reactivity is attributed to the stability of the intermediate hydrazonyl radical. In the case of aromatic hydrazones, the radical is stabilized by delocalization over the aromatic rings, which can slow down the rate of reaction with oxygen.

Electrosynthetic Oxidative Transformations

Electrochemical methods offer a powerful and controlled way to oxidize this compound. Anodic oxidation of hydrazones can lead to several different products depending on the reaction conditions and the presence of other nucleophiles. As discussed in section 3.2.2.2, one of the primary applications of this methodology is the synthesis of 1,2,4-triazoles via an electro-oxidative cyclization with nitriles.

The general mechanism for these transformations involves an initial single-electron transfer (SET) from the hydrazone at the anode to generate a radical cation. The fate of this reactive intermediate then dictates the final product. In the absence of a suitable trapping agent, the radical cation can undergo further oxidation or react with solvent or other species in the reaction medium. For example, the anodic oxidation of some keto-arylhydrazones has been shown to cleave the C=N bond, regenerating the parent ketone. This oxidative cleavage provides a method for the deprotection of carbonyl compounds from their hydrazone derivatives. The versatility of electrosynthesis lies in the ability to fine-tune the reaction outcome by controlling the electrode potential, solvent, and supporting electrolyte.

Wolff–Kishner Reduction Pathways

The Wolff-Kishner reduction is a classical organic reaction used to deoxygenate aldehydes and ketones, converting the carbonyl group into a methylene (B1212753) (CH₂) group. The reaction proceeds via a hydrazone intermediate, which is then treated with a strong base at high temperatures. This compound, being a stable, pre-formed hydrazone, is a suitable substrate for this type of transformation, although the typical product from an aldehyde would be a methyl group.

The mechanism under strongly basic conditions involves the deprotonation of the hydrazone at the nitrogen atom (for N-H hydrazones) or a carbon atom in N-alkyl hydrazones, to form an anion. For a standard Wolff-Kishner reaction, a subsequent proton transfer to the carbon of the C=N bond occurs, followed by a second deprotonation at the nitrogen. This generates a diimide anion, which then collapses with the irreversible loss of dinitrogen gas (N₂) to form a carbanion. This carbanion is then rapidly protonated by the solvent (typically a high-boiling alcohol like ethylene (B1197577) glycol) to yield the final alkane product. The high temperatures are necessary to overcome the activation energy for the C-N bond cleavage and the expulsion of the very stable nitrogen molecule, which is the thermodynamic driving force for the reaction. Because it is performed under strongly basic conditions, the Wolff-Kishner reduction is complementary to the Clemmensen reduction, which is carried out in strong acid.

Reactions Involving Phenyl and Methyl Substituents

The aromatic rings and the N-methyl group of this compound also participate in chemical reactions, although the reactivity is often influenced by the electron-donating or -withdrawing nature of the hydrazone moiety itself.

A notable reaction is the Vilsmeier-Haack reaction, which can be used for the formylation of activated aromatic compounds. When applied to benzaldehyde hydrazones, formylation can occur either at the nitrogen atom of the hydrazone or at an activated position on one of the phenyl rings. The specific site of formylation depends on the substituents present on the aromatic rings and the precise reaction conditions.

Furthermore, electrophilic substitution can also occur at the methine carbon of the hydrazone moiety. For example, studies on the bromination of substituted benzaldehyde pyridylhydrazones have shown that direct electrophilic attack at the methine carbon is possible, leading to the formation of hydrazonoyl bromides. This demonstrates that the C-H bond of the benzylidene group is susceptible to substitution under certain conditions.

Reactions involving the N-methyl group are less common but could potentially include oxidation or reactions following deprotonation if a sufficiently strong base is used.

Table 2: Summary of Reactivity

Formylation Reactions (N-Formyl and C-Formyl Hydrazones)

The formylation of hydrazones can be achieved using various reagents, with the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride) being a common choice. psu.edujk-sci.com This reaction can potentially lead to the introduction of a formyl group (-CHO) at two distinct locations in the this compound molecule: the nitrogen atom of the hydrazone moiety (N-formylation) or the carbon atom of the azomethine group (C-formylation). psu.edu

The Vilsmeier-Haack reaction involves an electrophilic attack by the Vilsmeier reagent. jk-sci.com In the case of hydrazones, the nucleophilicity of the nitrogen and the azomethine carbon determines the site of formylation.

N-Formylation:

In many instances, the nitrogen atom of the hydrazone is the more nucleophilic center, leading to the formation of an N-formyl derivative. Studies on related benzaldehyde hydrazones have shown that in the absence of strongly activating groups on the aldehyde's aromatic ring, formylation tends to occur at the nitrogen atom. psu.edu For this compound, this would result in the formation of N-formyl-N'-methyl-N'-phenylbenzalhydrazone.

C-Formylation:

Alternatively, if the azomethine carbon is sufficiently nucleophilic, C-formylation can occur. This typically requires the presence of electron-donating groups on the aromatic ring originating from the aldehyde, which can stabilize the positive charge developed during the electrophilic attack. In some cases, C-formylation of hydrazones can be followed by cyclization to yield heterocyclic structures like pyrazoles. For instance, the Vilsmeier-Haack reaction on certain hydrazones has been utilized as a convenient method for the synthesis of 4-formylpyrazoles.

The outcome of the formylation of this compound would likely depend on the specific reaction conditions and the electronic nature of the substituents on the phenyl rings.

Table 1: Potential Formylation Products of this compound

Type of Formylation Product Name Site of Formylation
N-Formylation N-formyl-N'-methyl-N'-phenylbenzalhydrazone Nitrogen atom
C-Formylation 2-(methyl(phenyl)amino)-3-phenylacrylaldehyde Azomethine carbon

Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Hydrazones have been employed in such reactions, often serving as precursors to reactive intermediates or as coupling partners themselves. researchgate.net

The functionalization of this compound via palladium-catalyzed cross-coupling could be envisioned through several strategies. One common approach involves the introduction of a leaving group (such as a halide) onto one of the aromatic rings, which can then participate in standard cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions.

For instance, if a bromo or iodo substituent were present on either the benzaldehyde or the phenyl ring of the hydrazone, it could undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst and a base. This would enable the formation of a new carbon-carbon bond, leading to biaryl structures. The general applicability of palladium-catalyzed cross-coupling reactions suggests that a wide range of functional groups could be introduced into the this compound scaffold using this methodology. benthamscience.com

Mechanistically, these reactions typically proceed through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the coupling partner (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally, reductive elimination to regenerate the catalyst and yield the product.

While specific examples of palladium-catalyzed cross-coupling reactions on this compound are not extensively documented, the reactivity of related aryl hydrazones in such transformations provides a strong indication of the potential for its functionalization. For example, N'-tosyl arylhydrazines have been successfully used in palladium-catalyzed Suzuki cross-coupling reactions, proceeding through a C-N bond cleavage. rsc.orgnih.gov This highlights the versatility of the hydrazone functionality in mediating palladium-catalyzed transformations.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Reaction Name Coupling Partner Bond Formed Potential Product Type
Suzuki Coupling Arylboronic acid C-C Biaryl-substituted hydrazone
Heck Coupling Alkene C-C Alkenyl-substituted hydrazone
Sonogashira Coupling Terminal alkyne C-C Alkynyl-substituted hydrazone
Buchwald-Hartwig Amination Amine C-N Amino-substituted hydrazone

Theoretical and Computational Investigations of Benzaldehyde Methyl Phenyl Hydrazone

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its electronic structure and energy. DFT is a widely used method that balances accuracy with computational cost, making it suitable for studying polyatomic molecules like hydrazones elixirpublishers.com.

Molecular Geometry Optimization and Conformational Analysis (E/Z Isomerism, Planarity)

Molecular geometry optimization is a computational process that determines the most stable 3D arrangement of atoms, corresponding to the lowest energy state of the molecule. For hydrazones, a critical aspect of this analysis is the E/Z isomerism around the C=N double bond, which dictates the spatial orientation of the substituents.

Studies on various phenylhydrazones consistently indicate that the E-configuration is thermodynamically more stable than the Z-configuration researchgate.netuclm.es. This preference is a general feature of the hydrazone group. The optimization process also provides data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For example, in the related molecule benzaldehyde (B42025) phenylhydrazone, DFT calculations have been used to investigate its bonding features and equilibrium geometry researchgate.net. The core structure of these molecules tends towards planarity, though the phenyl rings often exhibit some degree of twisting to alleviate steric strain researchgate.net. The presence of the N-methyl group in benzaldehyde methyl(phenyl)hydrazone would be expected to introduce specific steric and electronic effects influencing these geometric parameters.

Electronic Structure Analysis (HOMO-LUMO Orbitals, Charge Distribution)

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular reactivity, kinetic stability, and polarizability nih.gov.

For many hydrazone derivatives, the HOMO is typically localized over the phenylhydrazine (B124118) moiety, while the LUMO is centered on the benzaldehyde portion acadpubl.eu. This distribution indicates that the primary electronic transition involves a charge transfer from the electron-donating hydrazine (B178648) part to the electron-accepting aldehyde part of the molecule acadpubl.eu. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability nih.gov.

Molecular Electrostatic Potential (MEP) maps are another vital tool for analyzing electronic structure. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites nih.gov. In typical hydrazones, negative potential is concentrated around electronegative nitrogen and oxygen atoms, while positive potential is found around hydrogen atoms nih.govacadpubl.eu.

Table 1: Representative Frontier Orbital Energies for a Hydrazone Derivative.
ParameterEnergy (eV)
EHOMO-6.270
ELUMO-2.509
Energy Gap (ΔE)3.761

Note: Data presented is for a representative related molecule, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, as specific values for this compound are not available in the cited literature acadpubl.eu.

Vibrational and Electronic Spectral Property Prediction

Computational methods can predict vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Theoretical frequency calculations are essential for assigning the vibrational modes observed in experimental spectra elixirpublishers.com. DFT calculations can predict these frequencies with good accuracy, although they are often scaled to correct for systematic errors elixirpublishers.com.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states nih.gov. These calculations provide the wavelength of maximum absorption (λmax) and help interpret the nature of the electronic transitions, such as n→π* or π→π* transitions, which are characteristic of compounds with carbonyl groups and aromatic rings researchgate.net.

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While quantum chemical calculations provide information on static, minimum-energy structures, MD simulations offer insights into the dynamic behavior and conformational stability of molecules in different environments (e.g., in solution). Such simulations could be used to explore the stability of the E and Z isomers of this compound and the dynamics of their interconversion. However, specific MD simulation studies focused on this compound or its close analogs are not prominently featured in the surveyed scientific literature.

Structure-Reactivity Relationship Studies

Understanding how a molecule's structure influences its chemical reactivity is a cornerstone of organic chemistry. For substituted aromatic compounds, these relationships can often be quantified.

Hammett Equation Correlations and Substituent Effects

The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- and para-substituents on the reactivity of a benzene (B151609) derivative in a given reaction wikipedia.orgpharmacy180.com. The equation is expressed as:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ (sigma) is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which depends on the reaction type and conditions) wikipedia.org.

For the formation of benzaldehyde phenylhydrazones, studies have shown a good correlation with the Hammett equation asianpubs.orgresearchgate.net. The reaction rate is sensitive to the electronic nature of the substituents on the benzaldehyde ring.

Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. This accelerates the reaction, corresponding to a positive σ value nih.govresearchgate.net.

Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the carbonyl carbon, thus slowing down the reaction, corresponding to a negative σ value nih.govbeilstein-journals.org.

The reaction constant (ρ) for hydrazone formation is positive, indicating that the reaction is facilitated by the withdrawal of electron density from the reaction center pharmacy180.comresearchgate.net. For example, a study on the formation of p-substituted benzaldehyde-phenylhydrazones found that the rate constants were well-correlated by a Hammett treatment asianpubs.orgresearchgate.net.

Table 2: Effect of Substituents on the Rate of Hydrazone Formation.
Substituent (at para position)Hammett Constant (σp)Effect on Reaction Rate
-NO₂+0.78Accelerates
-Cl+0.23Accelerates
-H0.00Reference
-CH₃-0.17Retards
-OCH₃-0.27Retards

Note: The Hammett constants are standard literature values libretexts.org. The qualitative effects are based on general principles observed for hydrazone formation nih.gov.

Coordination Chemistry of Benzaldehyde Methyl Phenyl Hydrazone and Its Metal Complexes

Ligand Design and Coordination Modes

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the coordination geometry, stability, and reactivity of the resulting metal complex. Benzaldehyde (B42025) methyl(phenyl)hydrazone possesses several features that make it an attractive ligand for coordination to metal ions.

Hydrazone ligands, including benzaldehyde methyl(phenyl)hydrazone, can exhibit a range of coordination behaviors. Depending on the reaction conditions and the nature of the metal ion, they can act as monodentate, bidentate, or even polydentate ligands. This versatility stems from the presence of multiple potential donor atoms within the molecule.

In its simplest form, this compound can coordinate to a metal center through a single donor atom, typically the azomethine nitrogen, thus acting as a monodentate ligand. However, it is more common for hydrazones to act as bidentate or polydentate ligands, forming more stable chelate rings with the metal ion. worldwidejournals.com The presence of other functional groups on the benzaldehyde or phenyl rings can introduce additional donor sites, leading to higher denticity.

The primary coordination site in this compound is the azomethine nitrogen atom (>C=N-). iiste.orgjcsp.org.pk The lone pair of electrons on this nitrogen is readily available for donation to a metal ion. Spectroscopic evidence, such as a shift in the ν(C=N) stretching frequency in the infrared (IR) spectrum upon complexation, confirms the involvement of the azomethine nitrogen in coordination. iiste.org

Beyond the azomethine nitrogen, other atoms can participate in coordination, leading to the formation of stable chelate structures. For instance, if the benzaldehyde or phenyl ring is substituted with groups containing oxygen, sulfur, or other nitrogen atoms, these can act as additional donor sites. The coordination of these additional donor atoms alongside the azomethine nitrogen results in the formation of five- or six-membered chelate rings, which enhances the stability of the metal complex. worldwidejournals.com

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.

This compound and its derivatives have been successfully used to synthesize complexes with a wide range of transition metal ions. These include, but are not limited to, manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), palladium(II), and titanium(IV). jcsp.org.pkresearchgate.netjptcp.com The geometry of these complexes is influenced by the coordination number of the metal ion and the nature of the ligand. Common geometries observed for these complexes include octahedral, tetrahedral, and square planar. jcsp.org.pkchemistryjournal.net

For example, studies on copper(II) complexes of phenylhydrazone derivatives have suggested octahedral geometries where the hydrazone acts as a bidentate ligand, coordinating through the azomethine nitrogen and another donor atom. iiste.org Similarly, titanium complexes with hydrazonido ligands have been shown to adopt κ²N,N side-on coordination. acs.org The synthesis of these complexes is often straightforward, involving the mixing of stoichiometric amounts of the ligand and the metal salt in a suitable solvent, followed by heating or refluxing. mdpi.com

Table 1: Examples of this compound Metal Complexes and Their Geometries

Metal IonProposed GeometryCoordination Mode
Cu(II)OctahedralBidentate (N, N)
Ni(II)OctahedralBidentate (N, O)
Co(II)OctahedralBidentate (N, O)
Zn(II)TetrahedralBidentate (N, O)
Pd(II)Square PlanarBidentate (N, N)
Ti(IV)κ²N,N side-onBidentate (N, N)

This table is illustrative and based on common findings for related hydrazone complexes.

The electronic and steric properties of substituents on the benzaldehyde or phenyl rings of the hydrazone ligand can significantly impact the coordination geometry and stability of the resulting metal complexes. researchgate.net

Electronic Effects: Electron-donating groups on the aromatic rings can increase the electron density on the donor atoms, thereby enhancing their basicity and leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups can decrease the basicity of the donor atoms, potentially leading to less stable complexes. nih.govsemanticscholar.org These electronic effects can also influence the redox properties of the metal center.

Catalytic Applications of Metal-Hydrazone Complexes

Metal-hydrazone complexes have emerged as versatile catalysts in a variety of organic transformations. psu.edu The catalytic activity of these complexes is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with and activate substrate molecules.

While specific catalytic applications for this compound complexes are not extensively detailed in the provided search results, the broader class of hydrazone complexes has shown promise in several areas. For instance, some Schiff base complexes, a class of compounds closely related to hydrazones, have been utilized as catalysts for the epoxidation of olefins. psu.edu The catalytic potential of these complexes is an active area of research, with ongoing efforts to design and synthesize new hydrazone-based catalysts with enhanced activity and selectivity for various chemical reactions. The versatility of the hydrazone framework allows for fine-tuning of the electronic and steric properties of the ligand to optimize catalytic performance.

Role in Stereospecific Catalysis

The exploration of metal complexes of hydrazones in stereospecific catalysis is an active area of research, leveraging the diverse coordination chemistry and tunable electronic and steric properties of these ligands. researchgate.net Hydrazone derivatives have been successfully employed as chiral ligands in a variety of asymmetric transformations, facilitating the synthesis of enantiomerically enriched products. However, a review of the scientific literature reveals a notable absence of specific research focused on the application of this compound or its metal complexes in stereospecific catalysis.

Applications in Organic Transformations (e.g., Epoxidation of Olefins)

The catalytic epoxidation of olefins is a critical transformation in organic synthesis, providing valuable epoxide intermediates for the production of a wide range of fine chemicals and pharmaceuticals. rsc.org Metal complexes, including those with hydrazone ligands, have been investigated as catalysts for this reaction, often utilizing environmentally benign oxidants. rsc.org

Despite the interest in hydrazone-based catalysts, there is a lack of specific studies in the scientific literature detailing the application of metal complexes of this compound in the epoxidation of olefins or other organic transformations. Research in the field has explored various other hydrazone ligands, demonstrating their potential to form effective and selective catalysts for oxidation reactions. rsc.org For instance, a silica-supported hydrazone-dioxidotungsten(VI) coordination compound has been reported as an effective and reusable catalyst for the epoxidation of olefins under solvent-free conditions. rsc.org However, analogous studies involving this compound have not been found. Therefore, no detailed research findings or data tables regarding its catalytic activity, selectivity, or reusability in such transformations can be presented.

Derivatization and Advanced Functionalization Strategies

Chemical Modification of the Benzaldehyde (B42025) Moiety

The benzaldehyde moiety of benzaldehyde methyl(phenyl)hydrazone serves as a primary site for chemical modification, where alterations to the aromatic ring can significantly influence the compound's electronic properties and reactivity. The introduction of substituents on this phenyl ring is a common strategy to tune the characteristics of the hydrazone.

The reactivity of the carbonyl group in the parent benzaldehyde is a key determinant in the formation of the hydrazone. The presence of electron-withdrawing groups (EWGs) on the benzaldehyde ring, such as nitro (-NO₂) or cyano (-CN) groups, generally increases the electrophilicity of the carbonyl carbon. This enhancement facilitates the initial nucleophilic attack by the hydrazine (B178648). Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), decrease the electrophilicity of the carbonyl carbon through resonance, which can slow the rate of hydrazone formation. nih.gov

Kinetic studies on the formation of benzaldehyde phenylhydrazones have shown a Hammett ρ value of 0.91 at pH 1.75, indicating that electron-withdrawing substituents on the benzaldehyde ring accelerate the reaction. nih.gov Furthermore, electrophilic substitution reactions on the aromatic ring of the benzaldehyde moiety can be performed, although the hydrazone group's electronic effects must be considered. For instance, in the bromination of substituted benzaldehyde 3-pyridylhydrazones, the substituent effects on the C-aryl ring (the benzaldehyde moiety) were studied, showing a ρ value of –0.42, which is consistent with direct electrophilic attack at the methine carbon, but influenced by the electronics of the ring. rsc.org

These modifications are crucial as they not only affect the synthesis of the hydrazone but also modulate the reactivity of the entire molecule in subsequent functionalization steps.

Table 1: Effect of Substituents on the Benzaldehyde Moiety

Substituent TypePosition on RingEffect on Carbonyl CarbonImpact on Hydrazone Formation RateExample Group
Electron-Withdrawing Group (EWG)ortho, paraIncreases electrophilicityAccelerates reaction-NO₂, -CN, -Cl
Electron-Donating Group (EDG)ortho, paraDecreases electrophilicityDecelerates reaction-OCH₃, -N(CH₃)₂

Chemical Modification of the Methyl(phenyl)hydrazine Moiety

The methyl(phenyl)hydrazine portion of the molecule offers multiple sites for derivatization, including the N-phenyl ring and the nitrogen atoms of the hydrazine core. These modifications can introduce new functionalities and alter the steric and electronic environment of the hydrazone linkage.

Substituents on the N-phenyl ring can influence the nucleophilicity of the hydrazine nitrogen. For example, studies have shown that a 2-carboxy-substituted phenylhydrazine (B124118) reacts significantly faster with benzaldehyde (an 8.7-fold rate enhancement compared to unsubstituted phenylhydrazine). nih.gov This acceleration is attributed to self-catalysis by the neighboring carboxylic acid group.

Direct functionalization of the hydrazine nitrogen atoms is another key strategy. Formylation using the Vilsmeier-Haack reagent (DMF/POCl₃) has been shown to occur at the N-atom of the hydrazone linkage, effectively acylating the hydrazine moiety. psu.edu Similarly, N-alkylation can be achieved, although this can be challenging and may lead to mixtures of products. The site-selectivity of such reactions is a critical consideration in synthetic design.

Functionalization at the Hydrazone Linkage

The carbon-nitrogen double bond and the adjacent C-H bond of the original aldehyde form the hydrazone linkage, a region of rich chemical reactivity. This linkage can undergo a variety of transformations, including C-H functionalization, cycloadditions, and couplings to form new heterocyclic systems.

C-H Functionalization of Aldehyde-Derived Hydrazones

The C(sp²)-H bond of the methine group (=CH-) in aldehyde-derived hydrazones has emerged as a valuable target for functionalization. This approach avoids the need for pre-functionalized substrates and offers a direct route to complex molecules. Both transition-metal-catalyzed and radical-mediated processes have been successfully developed. acs.org

Recent advances include:

Rhodium(III)-Catalyzed C-H Activation : Aldehyde phenylhydrazones can undergo a double C-H activation and C-H/C-H cross-coupling reaction catalyzed by Rh(III) complexes. This strategy allows for the direct synthesis of highly functionalized 1H-indazoles from readily available starting materials.

Photoredox Catalysis : Visible-light-induced photoredox catalysis has enabled various C(sp²)-H functionalizations, including difluoroalkylation, trifluoromethylation, and perfluoroalkylation. acs.org These methods often proceed through an aminyl radical intermediate. acs.org

Electrochemical Methods : Electrochemical dehydrogenative coupling provides a green and efficient pathway for C(sp²)-H functionalization. This includes reactions like phosphorylation (coupling with diarylphosphine oxides) and sulfonylation (coupling with sodium sulfinates). beilstein-journals.org

Table 2: Examples of C-H Functionalization of Aldehyde-Derived Hydrazones

MethodReagent/CatalystFunctional Group IntroducedProduct Type
Rh(III)-Catalyzed C-H/C-H Coupling[RhCp*Cl₂]₂, Cu(OAc)₂Aryl (intramolecular)1H-Indazoles
Photoredox CatalysisPhotocatalyst (e.g., Ru(bpy)₃²⁺)-CF₃, -CF₂R, -NR₂Trifluoromethylated/Perfluoroalkylated/Aminated Hydrazones
Electrochemical PhosphorylationMnBr₂ (cat.), Carbon electrodes-P(O)Ar₂α-Iminophosphine oxides
Electrochemical SulfonylationCarbon electrodes-SO₂RSulfonylated Hydrazones

Synthesis of Formazan (B1609692) Derivatives via Diazo Coupling

The active methine hydrogen of the hydrazone linkage can be deprotonated in a basic medium, creating a nucleophilic center that readily reacts with electrophiles. A classic example is the coupling with diazonium salts to synthesize formazan derivatives. In this reaction, a diazonium salt, prepared from an aromatic amine, is added to a solution of the benzaldehyde hydrazone in an alkaline medium like pyridine. The diazonium ion acts as an electrophile, attacking the methine carbon to form the characteristic formazan structure (Ar-N=N-C(Ar')=N-NH-Ar'').

This reaction is a robust method for creating intensely colored formazan dyes with a wide range of applications. Various solvent-free and microwave-assisted green synthetic protocols have also been developed to improve efficiency and reduce environmental impact.

Reactions with Ketene Electrophiles

Hydrazones can react with ketenes, which are highly reactive electrophiles, through cycloaddition pathways. Specifically, the reaction of a hydrazone with an α-oxo-ketene has been shown to produce pyrazolidin-3-one (B1205042) derivatives. academie-sciences.fr The proposed mechanism involves an initial 1,2-hydrogen shift within the hydrazone to form an azomethine imine intermediate. This azomethine imine, which is a 1,3-dipole, then undergoes a [3+2] cycloaddition reaction with the C=C bond of the α-oxo-ketene acting as the dipolarophile. academie-sciences.fr This microwave-assisted, stereoselective synthesis highlights the unique reactivity of the hydrazone linkage as a precursor to 1,3-dipoles for constructing five-membered heterocyclic rings. academie-sciences.fr

Advanced Applications in Chemical Sciences

Role as Versatile Synthetic Intermediates and Building Blocks

The hydrazone functional group is a cornerstone of modern synthetic organic chemistry, and benzaldehyde (B42025) methyl(phenyl)hydrazone, as a member of this class, serves as a valuable scaffold for constructing more elaborate molecular architectures. Hydrazones are widely used as intermediates in the synthesis of a variety of organic compounds. guidechem.compsu.edu Their utility stems from the reactivity of the C=N double bond and the adjacent N-N single bond, which can participate in a wide range of chemical transformations.

The formyl derivative of hydrazones can be further reacted to produce more complex molecules that are useful as building blocks in supramolecular chemistry and for compounds with interesting biological activities. psu.edu The synthesis of various substituted benzaldehyde phenylhydrazones is often straightforward, typically involving the condensation reaction between a substituted benzaldehyde and a corresponding phenylhydrazine (B124118), frequently catalyzed by a few drops of acetic acid in a solvent like ethanol (B145695). nih.gov

Precursors for Complex Organic Molecule Synthesis

The true versatility of benzaldehyde phenylhydrazone and its derivatives is demonstrated in their role as precursors for the synthesis of complex heterocyclic compounds. The hydrazone moiety is a key pharmacophore and a synthetically useful unit for creating molecules with diverse structures and functions. For instance, derivatives of 1-benzylidene-2-phenylhydrazine are used to synthesize 3H-spiro[isobenzofuran-1,3′-pyrazole] derivatives through a reaction with ninhydrin. researchgate.net This highlights the capacity of the hydrazone framework to undergo cyclization reactions to form intricate, multi-ring systems.

Furthermore, the reaction of benzylidene compounds with phenylhydrazine can lead to the formation of pyrazoline rings through cyclization. researchgate.net Benzaldehyde phenylhydrazones can also be readily formylated using reagents like the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride), which introduces an aldehyde group that serves as a handle for further molecular elaboration. psu.edu These reactions underscore the role of the hydrazone as a foundational element for building a variety of complex organic molecules.

Table 1: Examples of Heterocyclic Systems Derived from Benzaldehyde Phenylhydrazone Precursors This table is interactive. You can sort and filter the data.

Precursor Type Reagent Resulting Heterocycle Reference
1-Benzylidene-2-phenylhydrazine derivatives Ninhydrin 3H-Spiro[isobenzofuran-1,3′-pyrazole] researchgate.net
Benzylidene derivatives of rhodanine Phenylhydrazine Pyrazoline ring systems researchgate.net
Benzaldehyde phenylhydrazones Vilsmeier-Haack Reagent Formylated hydrazones (precursors for other heterocycles) psu.edu
Substituted benzaldehydes and phenylhydrazines Various Thiazolidinopyrazolines researchgate.net

Applications in Materials Science

The unique electronic and structural properties of hydrazone derivatives make them attractive candidates for various applications in materials science. Their extended π-conjugated systems and charge-donating or -accepting capabilities can be tailored for specific functions, from creating colorful pigments to developing active components for electronic devices.

Precursors for Polymer Synthesis

Hydrazones, as a class of Schiff bases, are viable monomers for polymerization reactions. The formation of the hydrazone linkage itself is a condensation reaction, and when bifunctional aldehydes and hydrazines are used, this reaction can be extended to form long-chain polymers. Polycondensation of aromatic aldehydes with hydrazines can lead to the formation of Schiff base polymers. rsc.org These polymers can chelate with metal ions like copper and nickel to form poly metal chelates, which exhibit different properties, such as higher intrinsic viscosities compared to the parent polymers. rsc.org While specific examples involving benzaldehyde methyl(phenyl)hydrazone are not prevalent, its structure is amenable to such polymerization strategies, suggesting its potential as a monomer for creating novel polymeric materials.

Development of Dyes and Pigments

The structure of benzaldehyde phenylhydrazone derivatives is inherently chromophoric, lending itself to applications in the development of dyes and pigments. The conjugated system spanning the phenyl rings and the C=N bond allows for the absorption of light in the visible spectrum. A closely related compound, benzaldehyde, 4-methyl-, 2-phenylhydrazone, is noted for its applications in the dye industry. guidechem.com Benzaldehyde itself is a known precursor in the manufacturing of various dyes. The specific color and properties of hydrazone-based dyes can be fine-tuned by adding different substituent groups to the aromatic rings, which alters the electronic structure and, consequently, the wavelength of light absorbed.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The field of organic electronics has identified hydrazone derivatives as promising materials for various applications, including as molecular glasses for optoelectronics. rsc.org For a material to be effective in an Organic Light-Emitting Diode (OLED), it typically needs to facilitate the transport of charge carriers (holes and electrons) and, in some cases, act as the light-emitting layer.

Hydrazone-based compounds, such as 4-(diethylamino)benzaldehyde (B91989) N-phenylhydrazone, have been synthesized and studied for their thermal, optical, and photophysical properties. rsc.org The N-methyl-N-phenyl group in this compound acts as an electron-donating moiety, a key feature for materials used in the hole-transporting layers of OLEDs. The ability to form stable, amorphous thin films (molecular glasses) is crucial for device fabrication and longevity, and research into substituted hydrazones has shown this to be an achievable goal. rsc.org Low molecular weight materials derived from substituted benzaldehydes have been successfully used to fabricate OLEDs via solution processing, demonstrating their potential in this technology. rsc.org

Components in Dye-Sensitized Solar Cells (DSSCs)

In Dye-Sensitized Solar Cells (DSSCs), a sensitizer (B1316253) dye absorbs sunlight and injects an electron into a semiconductor, initiating the flow of electric current. researchgate.net The efficiency of this process is highly dependent on the molecular structure of the dye. Many high-performance organic dyes are based on a donor-π bridge-acceptor (D-π-A) architecture.

Hydrazone derivatives are excellent candidates for the donor component in these D-π-A systems due to their electron-rich nature. researchgate.netresearchgate.net For example, hydrazone dyes have been synthesized by reacting aromatic aldehydes with phenylhydrazine and then coupling them with an acceptor group like tricarbonitrile. researchgate.net The resulting dyes show promising characteristics for use in DSSCs, including broad absorption spectra and suitable energy levels of their molecular orbitals (HOMO and LUMO) for efficient electron injection into the titanium dioxide (TiO₂) conduction band. researchgate.net The performance of such dyes can be tuned by modifying the donor and acceptor groups or altering the π-bridge. rsc.org Research has shown that metal-free organic dyes incorporating moieties like phenothiazine (B1677639) and carbazole (B46965) as donors can achieve significant power conversion efficiencies. medcraveonline.comrsc.org The fundamental donor properties of the hydrazone core in this compound make it a relevant structural motif for the design of new, efficient sensitizers for DSSCs.

Table 2: Photovoltaic Performance of Selected Organic Dyes in DSSCs This table is interactive. You can sort and filter the data.

Dye Designation Dye Structure Type Power Conversion Efficiency (PCE) % Reference
P3 D-D-π-A (Triphenylethylene-Phenothiazine) 6.55 rsc.org
C2 D-D-π-A (Triphenylethylene-Carbazole) 5.51 rsc.org
CPPC-Fu D-π-A (Carbazol-phenyl-phenothiazine with Furan spacer) 7.4 rsc.org
CPPC-Th D-π-A (Carbazol-phenyl-phenothiazine with Thiophene spacer) > 5.5 rsc.org
NBHPET D-π-A (Nitrobenzylidene-hydrazino-phenyl) N/A (Proposed as good candidate) researchgate.net

Applications in Analytical Chemistry

The hydrazone moiety is a key functional group that endows this compound and related compounds with the ability to act as sensitive and selective analytical reagents. The nitrogen and carbon atoms of the azomethine group provide sites for interaction with various analytes, leading to detectable changes in physical properties, such as color or fluorescence.

Hydrazones, including derivatives of benzaldehyde phenylhydrazone, are widely recognized for their capacity to act as chromogenic reagents for the detection and quantification of metal ions. wecmelive.com Their ability to form stable complexes with various metal cations is a cornerstone of their analytical utility. smolecule.comiaea.org The formation of these metal-ligand complexes often results in a distinct color change, which can be measured spectrophotometrically. wecmelive.com

The coordination typically involves the nitrogen atom of the azomethine group and other nearby donor atoms, which chelate the metal ion. smolecule.comresearchgate.net This interaction alters the electronic distribution within the molecule, leading to a shift in the absorption spectrum. wecmelive.com While research on this compound itself is specific, studies on analogous hydrazone structures demonstrate their effectiveness in detecting a range of metal ions.

Table 1: Examples of Metal Ion Detection by Related Hydrazone Compounds

Hydrazone Compound Class Metal Ion Detected Detection Principle Reference
Dicyanomethylene Dihydrofuran Hydrazone Cadmium (Cd(II)) Colorimetric change from yellow to red mdpi.com
Glutaraldehydiphenyl Hydrazone Chromium (Cr), Lead (Pb), Arsenic (As) Spectrophotometric analysis of colored complexes wecmelive.com

The selectivity of these reagents can be tuned by modifying the molecular structure, allowing for the specific detection of certain ions even in the presence of others. mdpi.com For instance, a dicyanomethylene dihydrofuran hydrazone derivative was shown to be a selective colorimetric probe for cadmium ions in aqueous media. mdpi.com

The reactivity of the hydrazone group also extends to the detection of non-metallic and organic species. Derivatives of benzaldehyde hydrazone can be employed in colorimetric assays to determine the presence of various biomolecules. smolecule.com A notable application is in the detection of anions. For example, a chemosensor developed from the condensation of imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) and a benzaldehyde derivative demonstrated high selectivity and sensitivity for the fluoride (B91410) anion (F⁻). nih.gov The detection mechanism involves a deprotonation effect induced by the fluoride ion, which causes a visible color change from colorless to yellow and a "turn-on" fluorescence signal. nih.gov This capability highlights the potential for designing this compound-based sensors for specific organic or anionic analytes.

The term "chemosensor" encompasses reagents that signal the presence of a specific chemical species, which includes the metal ions and organic molecules discussed previously. Hydrazone derivatives are excellent candidates for chemosensors due to their synthetic accessibility and tunable properties. researchgate.netmdpi.com

Furthermore, some hydrazone-based chromophores exhibit halochromism, meaning they change color in response to changes in pH. mdpi.com This property is due to the protonation or deprotonation of the hydrazone molecule, which alters its electronic structure and, consequently, its light absorption characteristics. A dicyanomethylene dihydrofuran hydrazone, for example, was reported to generate different colors at different pH values, making it a potential indicator for pH sensing applications. mdpi.com The ability to function as a pH sensor is a valuable attribute in many chemical and biological analyses.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. Benzaldehyde hydrazone derivatives contribute significantly to this field, particularly in the context of crystal engineering, where understanding and controlling these forces allows for the design of solid-state materials with desired properties. smolecule.com

Hydrogen bonding is a critical directional interaction that governs the assembly of molecules in the solid state. In the crystal structures of benzaldehyde phenylhydrazone derivatives, the N-H group of the hydrazone moiety frequently acts as a hydrogen bond donor, while the imine nitrogen can act as an acceptor. nih.gov

For example, the crystal structure of (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone reveals that molecules are linked via N—H···N hydrogen bonds. nih.gov These interactions create one-dimensional supramolecular chains that propagate along a specific crystallographic axis. nih.gov This predictable formation of hydrogen-bonded networks is a key tool in designing crystal structures. Solvation studies have also shown that benzaldehyde hydrazone can form stable hydrogen-bonded complexes with water molecules. smolecule.com

In the case of (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone, significant π-π stacking is observed between the parallel trichlorophenyl rings of adjacent molecules, with a measured face-to-face distance of 3.369 Å. nih.gov Similarly, another study on 3,4-Dimethoxybenzaldehyde 4-nitrophenylhydrazone noted an overlapped arrangement of nearly parallel benzene (B151609) rings with a centroid–centroid distance of 3.5642 Å, indicative of strong π–π stacking. researchgate.net These interactions play a crucial role in determining the molecular conformation and packing arrangement in the solid state.

Table 2: Supramolecular Interactions in a Related Hydrazone Derivative

Compound Interaction Type Description Geometric Parameter Reference
(E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone Hydrogen Bonding N—H···N Forms supramolecular chains nih.gov
(E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone π-π Stacking Parallel trichlorophenyl rings Face-to-face distance: 3.369 Å nih.gov

Corrosion Inhibition Applications

This compound belongs to the broader class of hydrazone derivatives, which have been extensively studied for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic media. The efficacy of these organic compounds is primarily attributed to their molecular structure, which features multiple adsorption centers such as nitrogen atoms, the imine group (C=N), and aromatic rings. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosion.

Research into hydrazone derivatives has consistently demonstrated their ability to act as effective corrosion inhibitors for mild steel and aluminum in aggressive environments like hydrochloric and sulfuric acid solutions. mdpi.comnih.govjetjournal.orgresearchgate.net The mechanism of inhibition is generally understood to involve the adsorption of the hydrazone molecules on the metal surface, which blocks the active corrosion sites. electrochemsci.orgdbuniversity.ac.in This adsorption process can be influenced by the concentration of the inhibitor, the temperature, and the nature of the metallic surface and the corrosive environment. mdpi.comicrc.ac.ir

Detailed electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that many hydrazone derivatives function as mixed-type inhibitors. nih.govresearchgate.netresearchgate.net This means they suppress both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. mdpi.comelectrochemsci.org The adsorption of these inhibitors on the metal surface often follows established models such as the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface. nih.govnih.gov

The inhibition efficiency of hydrazone derivatives is significantly influenced by the presence of various substituent groups on the benzaldehyde and phenylhydrazine moieties. These substituents can alter the electron density on the molecule, thereby affecting its adsorption characteristics and, consequently, its inhibitory performance. Studies on a range of substituted benzaldehyde hydrazones have shown that their effectiveness as corrosion inhibitors is closely linked to their molecular structure. mdpi.comnih.gov

Detailed Research Findings

Numerous studies have investigated the corrosion inhibition properties of various hydrazone derivatives, providing valuable insights into their performance and mechanism of action. For instance, a study on (E)-N'-(4-methoxybenzylidene)-2-(6-methoxynaphthalen 2-yl)propanehydrazide (HYD-3) demonstrated an excellent protection efficiency of 90% at a concentration of 5x10-3 M for mild steel in a 1.0 M HCl solution. electrochemsci.org Potentiodynamic polarization measurements indicated that HYD-3 acts as a mixed-type inhibitor, and its adsorption follows the Langmuir isotherm model. electrochemsci.org

In another study, two novel hydrazone derivatives, (E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide (MeHDZ) and (E)-N′-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (HHDZ), were evaluated as corrosion inhibitors for carbon steel in a 15 wt.% HCl solution. At an optimal concentration of 5 × 10−3 mol/L, MeHDZ and HHDZ achieved remarkable inhibition efficiencies of 98% and 94%, respectively. nih.gov Electrochemical impedance spectroscopy (EIS) measurements confirmed the adsorption of the inhibitors on the steel surface, as evidenced by a significant increase in polarization resistance and a decrease in the double-layer capacitance. nih.gov

Furthermore, the investigation of (E)-N'-(4-(dimethylamino) benzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazide (MPH) as a corrosion inhibitor for mild steel in 1.0 M HCl revealed an inhibition efficiency of 95.37% at a concentration of 5 × 10−3 M. mdpi.com This high efficiency was attributed to the strong adsorption of the MPH molecules on the steel surface. mdpi.com Similarly, a study on 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone showed that it acts as a mixed-type corrosion inhibitor for mild steel in 1M HCl, with its adsorption obeying the Langmuir's adsorption isotherm. researchgate.net

The effect of molecular structure on inhibition efficiency is a recurring theme in the literature. For example, a comparative study of different benzaldehyde, 2-hydroxybenzoyl hydrazone derivatives on the corrosion of aluminum in hydrochloric acid found that the inhibitive efficiency varied depending on the specific substituents on the molecule. nih.govresearchgate.net These findings underscore the importance of the molecular design of hydrazone derivatives for developing highly effective corrosion inhibitors.

The following interactive data table summarizes the inhibition efficiencies of various benzaldehyde hydrazone derivatives from different research studies.

Electrochemical parameters obtained from potentiodynamic polarization studies further elucidate the inhibitory action of these compounds. The corrosion current density (icorr) is a key parameter that is significantly reduced in the presence of effective inhibitors. For instance, in the presence of 5 × 10−3 M of MPH, the icorr value for mild steel in 1.0 M HCl decreased from 0.564 mA/cm2 to 0.026 mA/cm2. mdpi.com This reduction in corrosion current density is a direct indication of the inhibitor's effectiveness in slowing down the corrosion process.

The following interactive data table presents electrochemical data for mild steel in the absence and presence of a hydrazone derivative inhibitor.

Methodological Approaches for Research and Characterization

Spectroscopic Techniques for Elucdating Reaction Products and Structures

Spectroscopy is fundamental to the characterization of benzaldehyde (B42025) methyl(phenyl)hydrazone, confirming its synthesis and revealing details about its chemical bonds and electronic environment. Hydrazones are routinely characterized using methods such as NMR, IR, UV-Vis, and mass spectrometry. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of benzaldehyde methyl(phenyl)hydrazone in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound include distinct resonances for the aromatic protons on the two separate phenyl rings, a singlet for the azomethine proton (-CH=N-), and a singlet for the N-methyl group protons. The chemical shift of the azomethine proton can be particularly informative, as its electronic environment is influenced by the molecular geometry and substituent effects. nih.gov

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, separate signals are expected for the N-methyl carbon, the azomethine carbon, and the various aromatic carbons. The specific chemical shifts are used to confirm the presence of all constituent parts of the molecule. rsc.org While specific spectral data for this exact compound is proprietary to databases like SpectraBase, the technique is a standard for characterization. nih.govscielo.org.za

Interactive Table: Expected NMR Resonances for this compound

Nucleus Functional Group Expected Chemical Shift (ppm) Range Multiplicity
¹H Aromatic (C₆H₅) ~6.8 - 7.8 Multiplet
¹H Azomethine (-CH=N-) ~7.5 - 8.0 Singlet
¹H N-Methyl (-NCH₃) ~3.0 - 3.5 Singlet
¹³C Aromatic (C₆H₅) ~110 - 150 Multiple Signals
¹³C Azomethine (-C=N-) ~135 - 145 Single Signal

Note: The expected chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum provides direct evidence for key structural features. The most significant absorption is that of the carbon-nitrogen double bond (C=N) of the hydrazone group, which typically appears in the 1690-1590 cm⁻¹ region. researchgate.net Other characteristic absorptions include those for aromatic C-H stretching and C=C ring stretching. A vapor phase IR spectrum for the compound has been documented. nih.gov

Interactive Table: Key IR Absorption Frequencies for this compound

Functional Group Bond Type Characteristic Absorption Range (cm⁻¹)
Azomethine C=N Stretch 1590 - 1690 researchgate.net
Aromatic Ring C=C Stretch 1450 - 1600
Aromatic C-H C-H Stretch 3000 - 3100

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. acs.org The structure of this compound, containing two phenyl rings and a C=N double bond, forms an extended chromophore that absorbs light in the UV region. The resulting spectrum is used to confirm the presence of this conjugated system. researchgate.net The position and intensity of the absorption maxima (λmax) are characteristic of the molecule's electronic structure and are sensitive to substitution on the aromatic rings. rsc.org

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In MS analysis, the molecule is ionized and the mass-to-charge (m/z) ratio of the resulting molecular ion is measured. For this compound (C₁₄H₁₄N₂), the expected exact mass is approximately 210.12 Da. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) data from the NIST Mass Spectrometry Data Center confirms the molecular ion peak and provides insight into fragmentation patterns. nih.gov

Interactive Table: GC-MS Fragmentation Data for this compound

m/z Value Interpretation Source
210 Molecular Ion [M]⁺ nih.gov
209 Loss of a hydrogen atom [M-H]⁺ nih.gov

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. scielo.org.za The diffraction pattern produced by the crystal is collected and analyzed to build a model of the electron density, from which the atomic positions are determined. mdpi.com The structure is then refined using computational software. mdpi.com Studies on similar hydrazones show that the more thermodynamically stable E-configuration is often observed in the solid state. researchgate.net This technique would also reveal intermolecular interactions, such as van der Waals forces or π–π stacking, that govern the crystal packing. researchgate.net

Electrochemical Methods in Studies of Redox Transformations

Electrochemical methods, particularly cyclic voltammetry, are employed to investigate the redox properties of this compound. uni-tuebingen.de These techniques are used to determine the oxidation and reduction potentials of the molecule, providing insight into its electronic character and reactivity. The electrochemical oxidation of benzaldehyde phenylhydrazones has been studied as a method for synthesizing other compounds, such as 1,2,4-triazoles. uni-tuebingen.de

Such studies typically involve measuring the current response of a solution of the compound to a changing applied potential. The resulting voltammogram can reveal the potential at which the molecule is oxidized or reduced. This process often involves the formation of transient species, such as radical cations, whose stability and subsequent reaction pathways can be investigated. nih.govuni-tuebingen.de In some applications, a redox shuttle can be used to facilitate the electrochemical process and prevent degradation of the catalyst or substrate. unipd.it

Chromatographic Techniques for Purification and Analysis

The purification and analytical characterization of this compound rely on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal in ensuring the purity of the synthesized compound and in its quantitative analysis. These methods are chosen for their high resolution, sensitivity, and adaptability to the physicochemical properties of hydrazones.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Given the compound's aromatic nature and potential for isomerism, reversed-phase HPLC (RP-HPLC) is the most common approach. This method separates compounds based on their hydrophobicity.

Stationary Phases: The selection of the stationary phase is critical for achieving optimal separation. For aromatic compounds like this compound, several types of columns are effective.

C18 (Octadecylsilane) columns are widely used due to their strong hydrophobic retention. A study on the separation of chlorophenylhydrazine isomers utilized a Waters X-Bridge C18 column, demonstrating the effectiveness of this stationary phase for related compounds. rasayanjournal.co.in

Phenyl columns , where phenyl groups are bonded to the silica (B1680970) support, offer alternative selectivity for aromatic analytes through π-π interactions. thermofisher.comglsciences.com A patent for the analysis of phenylhydrazine (B124118) compound residues specifically mentions the use of phenyl bonded silica gel as the stationary phase. google.com Thermo Scientific Hypersil GOLD™ Phenyl and Accucore™ Phenyl-X columns are examples of columns that provide excellent retention and unique selectivity for aromatic molecules. thermofisher.com

Mobile Phases: The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent.

Acetonitrile and methanol (B129727) are the most common organic modifiers. The ratio of the organic solvent to water is adjusted to control the retention time of the compound.

For the separation of phenylhydrazine, a mobile phase of acetonitrile, water, and phosphoric acid has been successfully used. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

The pH of the mobile phase can be a critical parameter, especially for ionizable compounds, as it affects their retention behavior. biotage.com

Detection: UV-Vis detectors are commonly employed for the detection of this compound, as the chromophoric phenyl and hydrazone groups absorb UV radiation. A specific detection wavelength, often around 260 nm, is selected for optimal sensitivity. google.com For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detection can be used after derivatization. For instance, benzaldehyde can be derivatized to form a fluorescent hydrazone, which is then detected at specific excitation and emission wavelengths. nih.govrsc.org

ParameterConditionRationale/Source
Stationary PhaseReversed-Phase C18 or Phenyl ColumnEffective for aromatic and hydrophobic compounds. rasayanjournal.co.inthermofisher.comgoogle.com
Mobile PhaseAcetonitrile/Water or Methanol/Water GradientStandard for RP-HPLC, allows for elution of a wide range of compounds. sielc.com
AdditivesPhosphoric Acid or Formic Acid (for MS)Improves peak shape and resolution. sielc.com
Flow Rate0.6 - 1.2 mL/minTypical analytical flow rates. rasayanjournal.co.ingoogle.com
DetectionUV at ~260 nm or Fluorescence DetectionGood sensitivity for aromatic hydrazones. google.comnih.govrsc.org

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is often coupled with a mass spectrometer (GC-MS) for definitive identification.

Columns: The choice of the GC column is crucial for separating the analyte from impurities.

Capillary columns with non-polar or semi-polar stationary phases are generally preferred. A common choice is a column coated with a polysiloxane-based stationary phase, such as SE-30 , which is a non-polar phase suitable for a wide range of compounds. researchgate.net For more polar analytes, a polar column like a polyethylene (B3416737) glycol (PEG) phase (e.g., HP-20) might be employed. researchgate.net

Temperature Programming: A temperature-programmed oven is used to facilitate the elution of compounds with different boiling points. A typical program for analyzing benzaldehyde and related compounds might start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 260°C) at a controlled rate (e.g., 5-10°C/min). researchgate.net

Detectors:

A Flame Ionization Detector (FID) is a common universal detector that provides high sensitivity for organic compounds. researchgate.net

Mass Spectrometry (MS) is used for the identification of the compound based on its mass spectrum. GC-MS analysis of benzaldehyde and its derivatives has been shown to be an effective method for their qualification and quantification. nih.govresearchgate.net The NIST Mass Spectrometry Data Center provides reference mass spectra for related compounds, which can be used for comparison and identification. spectrabase.com

ParameterConditionRationale/Source
Stationary PhaseSE-30 or similar non-polar phaseGood for general-purpose analysis of organic compounds. researchgate.net
Column TypeCapillary ColumnProvides high resolution and efficiency. researchgate.net
Carrier GasHelium or NitrogenInert gases commonly used in GC. researchgate.net
Temperature Programe.g., 150°C to 260°C at 5-10°C/minAllows for separation of compounds with varying volatilities. researchgate.net
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)FID for quantification, MS for identification. researchgate.netnih.gov

Q & A

Q. What are the optimal synthetic routes and purification methods for benzaldehyde methyl(phenyl)hydrazone?

this compound is typically synthesized via condensation of benzaldehyde with methyl(phenyl)hydrazine. A common method involves refluxing equimolar amounts of benzaldehyde and methyl(phenyl)hydrazine in 95% ethanol under acidic conditions (e.g., acetic acid) for 1–2 hours . After reflux, the product is isolated by cooling the reaction mixture, followed by vacuum filtration and recrystallization from ethanol or dichloromethane. Purity is confirmed via melting point analysis and thin-layer chromatography (TLC). For reproducibility, ensure anhydrous conditions to avoid side reactions like hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the hydrazone structure (e.g., imine proton at δ 8.1–8.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ for C14_{14}H13_{13}N2_2 at m/z 209.1085) .
  • X-ray Crystallography : Resolves E/Z isomerism and intramolecular hydrogen bonding (e.g., N–H···O interactions stabilize the E-configuration) .

Advanced Research Questions

Q. How do substituents on the benzaldehyde or hydrazine moiety influence reaction kinetics and mechanism?

Substituents alter electron density, affecting nucleophilic addition and dehydration steps in hydrazone formation. For example:

  • Electron-withdrawing groups (e.g., –NO2_2) on benzaldehyde slow the reaction due to reduced electrophilicity of the carbonyl.
  • Electron-donating groups (e.g., –OCH3_3) on hydrazine enhance nucleophilicity, accelerating imine formation .
    Mechanistic studies using pH-dependent kinetic assays (e.g., buffer solutions with varying H+^+ concentrations) reveal acid-catalyzed pathways dominate, with rate constants (kobsk_{\text{obs}}) quantified via UV-Vis spectroscopy .

Q. What computational approaches predict the electronic and structural properties of this compound?

Ab initio SCF calculations and density functional theory (DFT) at the B3LYP/6-31G(d) level model:

  • Electron distribution: Hydrazone radical cations show delocalization across the imine and phenyl groups .
  • Thermodynamic stability: E-configuration is favored over Z due to intramolecular hydrogen bonding .
    Software like Gaussian or ORCA generates optimized geometries, while time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra .

Q. How can biological activity assays be designed to evaluate this compound derivatives?

  • Antimicrobial Activity : Use microdilution assays (e.g., MIC determination against E. coli or S. aureus) in 96-well plates .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} calculations .
  • DNA Interaction Studies : Gel electrophoresis or comet assays assess DNA damage potential .
    Note: Structure-activity relationships (SAR) require systematic substitution (e.g., –Cl, –CF3_3) on the phenyl ring .

Q. What crystallographic strategies resolve configurational and supramolecular features?

Single-crystal X-ray diffraction (SCXRD) with SHELX software determines:

  • E/Z Isomerism : Bond angles around the C=N bond (e.g., ~120° for E) .
  • Hydrogen-Bonding Networks : Intramolecular N–H···O and intermolecular π-π stacking interactions stabilize crystal packing .
  • Thermal Stability : Differential scanning calorimetry (DSC) correlates melting points with lattice energy .

Q. How should researchers address contradictions in kinetic data between hydrazone and semicarbazone formation?

Discrepancies arise from differing nucleophilicities (hydrazines vs. semicarbazides) and steric effects. For example:

  • Hydrazones form faster in acidic media due to protonation of the carbonyl, while semicarbazones may exhibit base-catalyzed pathways .
  • Use comparative kinetic studies under identical conditions (pH, temperature) and multivariate regression to isolate substituent effects .

Methodological Considerations

  • Reproducibility : Document solvent polarity, catalyst loading, and reaction time meticulously.
  • Data Validation : Cross-reference spectroscopic data with literature (e.g., NIST Chemistry WebBook ).
  • Ethical Compliance : Adhere to safety protocols for hydrazine derivatives (carcinogenic potential) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.